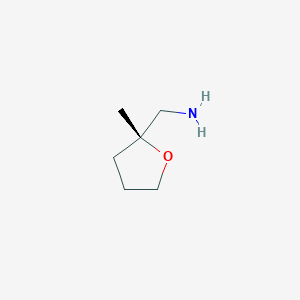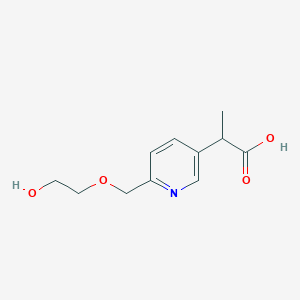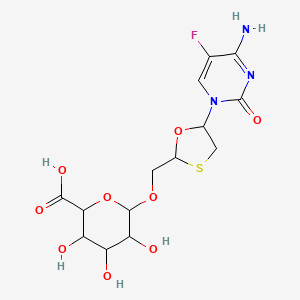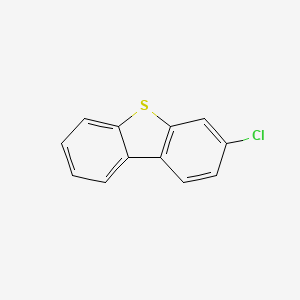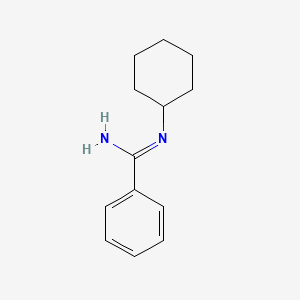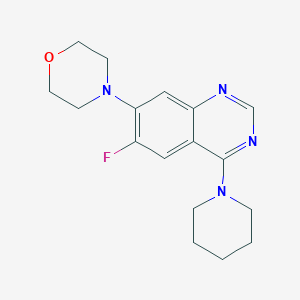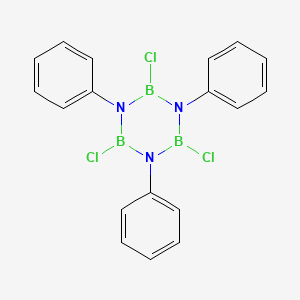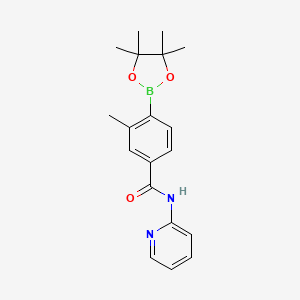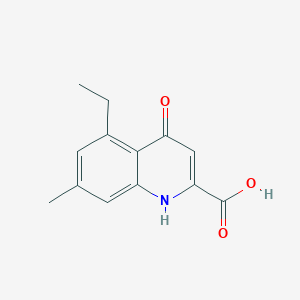
5-ethyl-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation without any solvent, using hydrochloric acid as a catalyst . Another method involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with potential biological and pharmacological activities. These derivatives can be further explored for their therapeutic potential in treating various diseases .
Scientific Research Applications
5-ethyl-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-ethyl-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA gyrases, including DNA topoisomerases, which are essential for DNA replication and transcription . This inhibition can lead to the disruption of bacterial DNA synthesis, making quinoline derivatives effective antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-ethyl-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid include:
Quinaldic acid:
Oxolinic acid: A quinoline compound with antibacterial properties similar to nalidixic acid.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and potential therapeutic applications. Its unique structure allows for the exploration of new derivatives with enhanced properties and reduced side effects.
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-ethyl-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-3-8-4-7(2)5-9-12(8)11(15)6-10(14-9)13(16)17/h4-6H,3H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
KUKANYAXIWOOEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=C1)C)NC(=CC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13888884.png)
